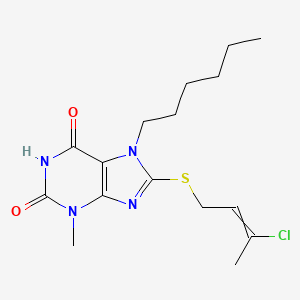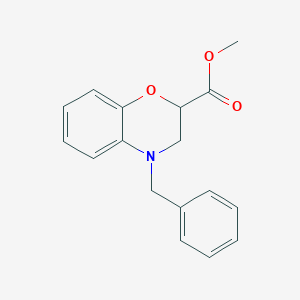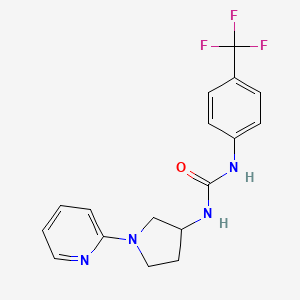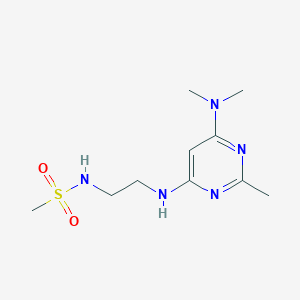
8-(3-Chlorobut-2-enylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Chlorobut-2-enylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.
準備方法
The synthesis of 8-(3-Chlorobut-2-enylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione involves several steps. One common synthetic route includes the reaction of 7-hexyl-3-methylxanthine with 3-chlorobut-2-enylsulfanyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and efficient purification processes.
化学反応の分析
8-(3-Chlorobut-2-enylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the double bond in the but-2-enyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobut-2-enyl group. Common reagents for these reactions include nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with an amine may produce an amine-substituted purine derivative.
科学的研究の応用
8-(3-Chlorobut-2-enylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting purine-related pathways. Its structure may allow for the design of inhibitors or modulators of specific enzymes.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 8-(3-Chlorobut-2-enylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The purine core of the compound can bind to active sites of enzymes, potentially inhibiting their activity. The chlorobut-2-enylsulfanyl group may enhance binding affinity or specificity through additional interactions with the target.
Molecular pathways involved in its action may include purine metabolism pathways, where the compound can act as a competitive inhibitor of enzymes involved in the synthesis or degradation of purines.
類似化合物との比較
Similar compounds to 8-(3-Chlorobut-2-enylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione include other purine derivatives with different substituents. For example:
7-(3-chlorobut-2-enyl)-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione: This compound has a phenylethylamino group instead of a hexyl group, which may alter its chemical properties and biological activity.
8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione: This derivative has a methylphenylmethyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other purine derivatives.
特性
IUPAC Name |
8-(3-chlorobut-2-enylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2S/c1-4-5-6-7-9-21-12-13(20(3)15(23)19-14(12)22)18-16(21)24-10-8-11(2)17/h8H,4-7,9-10H2,1-3H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZIFOJFTFTQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2559670.png)
![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide](/img/structure/B2559672.png)

![Spiro[3.5]nonane-7-sulfonyl chloride](/img/structure/B2559674.png)
![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2559677.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2559682.png)
![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559684.png)

![2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2559688.png)
![4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559689.png)
